molecular formula C19H15N3O2 B2953698 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide CAS No. 1448059-11-7

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide

Cat. No.: B2953698
CAS No.: 1448059-11-7
M. Wt: 317.348
InChI Key: FFZUYVPGYDNSSX-UHFFFAOYSA-N
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Description

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline ring system conjugated to a tetrahydroisoquinoline moiety, which is further modified by a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. Subsequent oxidation of the tetrahydroisoquinoline core introduces the 1-oxo functionality.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often employ continuous flow chemistry techniques to ensure consistent product quality and efficient processing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The 1-oxo group can be further oxidized to form derivatives with higher oxidation states.

  • Reduction: The quinoline ring can be reduced to produce dihydroquinoline derivatives.

  • Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the 1-oxo group.

  • Reduction Products: Dihydroquinoline derivatives.

  • Substitution Products: Amides, esters, and other substituted derivatives of the carboxamide group.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.

Biology: Biologically, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, depending on its derivatives and modifications.

Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

  • N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide: This compound shares a similar core structure but has a thiophene ring instead of a quinoline ring.

  • 4-(5-Amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide: This compound features a pyrazinyl group and additional substituents compared to the quinoline derivative.

Uniqueness: N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide stands out due to its quinoline ring system, which imparts unique electronic and steric properties. This makes it particularly useful in specific applications where the quinoline moiety is advantageous.

Properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18-15-11-14(7-5-12(15)9-10-20-18)21-19(24)17-8-6-13-3-1-2-4-16(13)22-17/h1-8,11H,9-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZUYVPGYDNSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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